molecular formula C7H3Br2NO B13940292 5,7-Dibromofuro[2,3-C]pyridine

5,7-Dibromofuro[2,3-C]pyridine

Cat. No.: B13940292
M. Wt: 276.91 g/mol
InChI Key: DOISPYZJXXDXRO-UHFFFAOYSA-N
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Description

5,7-Dibromofuro[2,3-C]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with bromine atoms at the 5 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromofuro[2,3-C]pyridine typically involves the bromination of furo[2,3-C]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine reagents.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromofuro[2,3-C]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan and pyridine rings can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed

The major products formed from substitution reactions are derivatives of this compound where the bromine atoms are replaced by other functional groups. For example, reaction with an amine would yield an amino-substituted furo[2,3-C]pyridine .

Scientific Research Applications

5,7-Dibromofuro[2,3-C]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dibromofuro[2,3-C]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atoms can facilitate binding interactions through halogen bonding or other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromofuro[2,3-C]pyridine is unique due to the presence of both furan and pyridine rings, which confer distinct electronic properties and reactivity. The bromine atoms at specific positions also allow for targeted functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H3Br2NO

Molecular Weight

276.91 g/mol

IUPAC Name

5,7-dibromofuro[2,3-c]pyridine

InChI

InChI=1S/C7H3Br2NO/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-3H

InChI Key

DOISPYZJXXDXRO-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(N=C(C=C21)Br)Br

Origin of Product

United States

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